An In-depth Technical Guide to the Physical Properties of Methyl 5-aminofuran-2-carboxylate
An In-depth Technical Guide to the Physical Properties of Methyl 5-aminofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 5-aminofuran-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its substituted furan core, a scaffold present in numerous biologically active molecules. An accurate understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical characteristics of Methyl 5-aminofuran-2-carboxylate, outlines experimental protocols for their determination, and discusses the interplay between its molecular structure and observable properties.
Chemical Identity and Molecular Structure
At the heart of its physical behavior is the molecular structure of Methyl 5-aminofuran-2-carboxylate. The compound consists of a five-membered furan ring, an aromatic heterocycle containing one oxygen atom. This ring is substituted at the C2 and C5 positions with a methyl carboxylate group (-COOCH₃) and an amino group (-NH₂), respectively.
Molecular Formula: C₆H₇NO₃[1][2]
Molecular Weight: 141.13 g/mol [1][2]
IUPAC Name: methyl 5-aminofuran-2-carboxylate[2]
The arrangement of the electron-withdrawing methyl carboxylate group and the electron-donating amino group on the furan ring significantly influences the molecule's polarity, hydrogen bonding capabilities, and overall stability, which in turn dictate its physical properties.
Caption: 2D structure of Methyl 5-aminofuran-2-carboxylate.
Tabulated Physical Properties
A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical property data for Methyl 5-aminofuran-2-carboxylate. While the compound is commercially available and listed as a solid, quantitative data for key properties such as melting point and boiling point are not consistently reported. The information available is summarized below.
| Physical Property | Value | Source/Notes |
| Appearance | Brown solid | |
| Molecular Formula | C₆H₇NO₃ | , , |
| Molecular Weight | 141.13 g/mol | , , |
| Melting Point | Data not available | A definitive experimental value is not reported in the surveyed literature. |
| Boiling Point | Data not available | A definitive experimental value is not reported in the surveyed literature. |
| Solubility | Data not available | Specific solubility in various solvents has not been quantitatively reported. General solubility principles suggest it would be soluble in polar organic solvents. |
| Storage Temperature | 2-8°C |
The absence of readily available experimental data underscores the importance of the experimental protocols detailed in the subsequent sections for any researcher utilizing this compound.
Spectroscopic and Physicochemical Characterization (Predicted)
In the absence of specific experimental data, an understanding of the expected spectroscopic features can be derived from the analysis of its functional groups and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the amino group, and the methyl ester. The two protons on the furan ring would likely appear as doublets in the aromatic region. The chemical shift of the amino protons can be broad and vary with solvent and concentration. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.
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¹³C NMR: The carbon NMR would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester would have the largest chemical shift. The four carbons of the furan ring would appear in the aromatic region, with their specific shifts influenced by the amino and carboxylate substituents. The methyl carbon of the ester would appear at a much lower chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 5-aminofuran-2-carboxylate would be characterized by absorption bands corresponding to its functional groups:
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N-H Stretching: The primary amine would exhibit two bands in the region of 3300-3500 cm⁻¹.
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C=O Stretching: The ester carbonyl group will show a strong absorption band, typically around 1700-1730 cm⁻¹.
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C-O Stretching: The C-O bonds of the ester and the furan ring will have characteristic stretches in the fingerprint region (below 1500 cm⁻¹).
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C=C and C-H Stretching: Aromatic C=C and C-H stretching vibrations from the furan ring would also be present.
Mass Spectrometry (MS)
In a mass spectrum, Methyl 5-aminofuran-2-carboxylate is expected to show a molecular ion peak (M+) corresponding to its molecular weight (141.13). Common fragmentation patterns for esters might include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Experimental Protocols for Physical Property Determination
The following section provides standardized, step-by-step methodologies for the experimental determination of the key physical properties of Methyl 5-aminofuran-2-carboxylate.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Caption: Workflow for Melting Point Determination.
Methodology:
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Sample Preparation: Ensure the sample of Methyl 5-aminofuran-2-carboxylate is dry and finely powdered.
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Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the solid at the sealed end.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) as the expected melting point is approached.
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Observation and Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.
Boiling Point Determination (for liquids)
As Methyl 5-aminofuran-2-carboxylate is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures. The general principle for determining the boiling point of a liquid is outlined below.
Caption: Workflow for Boiling Point Determination.
Methodology:
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Sample Placement: A small amount of the liquid is placed in a small test tube.
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Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
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Heating: The test tube is gently heated in a suitable bath.
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Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.
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Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Solubility Determination
Understanding the solubility profile is crucial for reaction setup, purification, and formulation.
Methodology:
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Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).
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Procedure:
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A small, accurately weighed amount of Methyl 5-aminofuran-2-carboxylate (e.g., 10 mg) is placed in a test tube.
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The chosen solvent is added in small, measured increments (e.g., 0.1 mL at a time).
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After each addition, the mixture is agitated thoroughly, and the dissolution is observed.
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The process is continued until the solid is completely dissolved or a predetermined maximum volume of solvent has been added.
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Quantification: The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Structure-Property Relationships and Stability
The physical properties of Methyl 5-aminofuran-2-carboxylate are a direct consequence of its molecular structure. The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the oxygen atoms of the ester and furan ring) suggests that intermolecular hydrogen bonding will play a significant role in its solid-state packing, likely contributing to a relatively high melting point for its molecular weight.
The compound's stability is also a key consideration. Furan rings can be susceptible to oxidation and acidic conditions. The amino group can also be prone to oxidation. Therefore, it is recommended to store Methyl 5-aminofuran-2-carboxylate in a cool, dark, and dry place, as suggested by suppliers.
